molecular formula C31H33N5O5S2 B1658693 ETHYL 2-(2-{[4-(4-ETHOXYPHENYL)-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 6184-73-2

ETHYL 2-(2-{[4-(4-ETHOXYPHENYL)-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B1658693
CAS No.: 6184-73-2
M. Wt: 619.8 g/mol
InChI Key: HWNWMBUORRHJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a triazole ring, a thiophene ring, and various functional groups

Preparation Methods

The synthesis of ETHYL 2-(2-{[4-(4-ETHOXYPHENYL)-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the triazole and thiophene rings, as well as the introduction of various functional groups. The synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as ethyl bromoacetate, phenylacetic acid, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.

Scientific Research Applications

Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[4-(4-ETHOXYPHENYL)-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

6184-73-2

Molecular Formula

C31H33N5O5S2

Molecular Weight

619.8 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C31H33N5O5S2/c1-3-40-22-15-13-21(14-16-22)36-25(18-32-26(37)17-20-9-6-5-7-10-20)34-35-31(36)42-19-27(38)33-29-28(30(39)41-4-2)23-11-8-12-24(23)43-29/h5-7,9-10,13-16H,3-4,8,11-12,17-19H2,1-2H3,(H,32,37)(H,33,38)

InChI Key

HWNWMBUORRHJER-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC)CNC(=O)CC5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC)CNC(=O)CC5=CC=CC=C5

Origin of Product

United States

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